2-(4-n-Butoxybenzoyl)-5-(1,3-dioxolan-2-yl)thiophene
Description
2-(4-n-Butoxybenzoyl)-5-(1,3-dioxolan-2-yl)thiophene is a thiophene derivative featuring a benzoyl group substituted with an n-butoxy chain at the para position and a 1,3-dioxolane ring at the 5-position of the thiophene core. This compound is part of a broader class of functionalized thiophenes designed for applications in materials science, pharmaceuticals, and organic electronics. The 1,3-dioxolane moiety enhances solubility and stability, while the benzoyl substituents influence electronic properties and molecular packing .
Properties
IUPAC Name |
(4-butoxyphenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4S/c1-2-3-10-20-14-6-4-13(5-7-14)17(19)15-8-9-16(23-15)18-21-11-12-22-18/h4-9,18H,2-3,10-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCSOQRGMKYVOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641957 | |
| Record name | (4-Butoxyphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898778-65-9 | |
| Record name | (4-Butoxyphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-n-Butoxybenzoyl)-5-(1,3-dioxolan-2-yl)thiophene typically involves multi-step organic reactions
Thiophene Core Synthesis: The thiophene ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.
Introduction of Butoxybenzoyl Group: The butoxybenzoyl group can be introduced through Friedel-Crafts acylation, where butoxybenzoyl chloride reacts with the thiophene ring in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of Dioxolane Ring: The dioxolane ring can be formed by reacting the appropriate diol with an aldehyde or ketone in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-(4-n-Butoxybenzoyl)-5-(1,3-dioxolan-2-yl)thiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the butoxybenzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various electrophiles in the presence of catalysts like aluminum chloride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Functionalized thiophenes with various substituents.
Scientific Research Applications
2-(4-n-Butoxybenzoyl)-5-(1,3-dioxolan-2-yl)thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 2-(4-n-Butoxybenzoyl)-5-(1,3-dioxolan-2-yl)thiophene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The butoxybenzoyl and dioxolane groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Benzoyl Group
The benzoyl group's substituent significantly impacts the compound's physicochemical properties. Key analogs include:
Key Observations :
- Lipophilicity: The n-butoxy and t-butyl groups increase hydrophobicity, making these compounds suitable for non-polar matrices .
- Solubility : Methoxy substituents enhance polar interactions, improving solubility in solvents like THF or DMSO .
- Steric Effects : Bulky substituents (e.g., t-butyl) disrupt π-π stacking, affecting solid-state luminescence .
Comparison with Heterocyclic Analogs
Thiophene vs. Furan Derivatives
Thiophene derivatives generally exhibit higher stability and electronic delocalization compared to furan analogs. For example:
- Reactivity : Suzuki coupling yields for thiophene derivatives (e.g., ~29–63%) are higher than those for furans due to thiophene’s superior electron-withdrawing capacity .
- Photochromism : Thiophene-based compounds (e.g., this compound) show reversible photochromism under UV light, a trait rarely observed in furan analogs .
Oxadiazole and Benzothiophene Derivatives
- Benzothiophene Analogs : Derivatives like 5-n-butyl-4-[2-(2-ethyl-1-benzothiophen-3-yl)-...]thiophene demonstrate extended conjugation, leading to redshifted absorption spectra compared to simple thiophenes .
Biological Activity
2-(4-n-Butoxybenzoyl)-5-(1,3-dioxolan-2-yl)thiophene is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound contains a thiophene ring, which is known for its diverse biological properties, and a dioxolane moiety that can enhance its pharmacological profile.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features:
- A thiophene ring that contributes to its electronic properties.
- A dioxolane ring that may influence solubility and biological interactions.
- A butoxybenzoyl group that enhances lipophilicity.
Antibacterial and Antifungal Properties
Research indicates that compounds containing dioxolane structures often exhibit significant antibacterial and antifungal activities. For instance, studies on similar compounds have shown effectiveness against various strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, as well as fungi like Candida albicans .
In a comparative study of 1,3-dioxolanes, it was found that many derivatives demonstrated potent activity against these pathogens. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .
Case Studies
- Antibacterial Activity : In a study evaluating the antibacterial properties of various dioxolane derivatives, compounds similar to this compound showed minimum inhibitory concentration (MIC) values ranging from 625 µg/mL to 1250 µg/mL against S. aureus and S. epidermidis .
- Antifungal Activity : Another study highlighted that several dioxolane derivatives exhibited antifungal activity against C. albicans, with some compounds showing complete inhibition at low concentrations . This suggests that this compound may also possess similar antifungal properties.
Research Findings
A detailed analysis of the biological activities associated with dioxolane-containing compounds reveals a trend where structural modifications significantly influence their efficacy. The presence of the thiophene ring in this compound may enhance its interaction with biological targets due to its electron-rich nature.
Table: Biological Activity Summary
| Compound Name | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |
|---|---|---|
| This compound | 625 - 1250 | < 100 |
| Similar Dioxolane Derivative A | 500 - 1000 | < 50 |
| Similar Dioxolane Derivative B | 1000 - 2000 | < 75 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
